molecular formula C7H9ClN2O4 B13117205 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil CAS No. 81777-50-6

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil

Katalognummer: B13117205
CAS-Nummer: 81777-50-6
Molekulargewicht: 220.61 g/mol
InChI-Schlüssel: IRBWPPLZXNTYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil is a synthetic compound belonging to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA

Analyse Chemischer Reaktionen

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide, tert-butyldimethylsilyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-chlorouracil involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This can lead to the inhibition of viral replication, making it a potential antiviral agent . The molecular targets include enzymes like uridine phosphorylase .

Vergleich Mit ähnlichen Verbindungen

1-((2-Hydroxyethoxy)methyl)-5-chlorouracil can be compared with other uracil derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its unique chemical structure allows it to participate in various reactions and applications, making it a valuable subject of study in scientific research.

Eigenschaften

CAS-Nummer

81777-50-6

Molekularformel

C7H9ClN2O4

Molekulargewicht

220.61 g/mol

IUPAC-Name

5-chloro-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H9ClN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)

InChI-Schlüssel

IRBWPPLZXNTYMN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=O)N1COCCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.